molecular formula C15H22O2 B14747925 Propan-2-yl 6-phenylhexanoate CAS No. 2762-79-0

Propan-2-yl 6-phenylhexanoate

Cat. No.: B14747925
CAS No.: 2762-79-0
M. Wt: 234.33 g/mol
InChI Key: DBBRDERKRASOMJ-UHFFFAOYSA-N
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Description

Propan-2-yl 6-phenylhexanoate is an ester derived from isopropanol (propan-2-ol) and 6-phenylhexanoic acid. Its structure comprises a hexanoate backbone substituted with a phenyl group at the sixth carbon and an isopropyl ester group. The phenyl group enhances rigidity and lipophilicity, which may influence solubility and stability compared to aliphatic or cycloaliphatic analogs.

Properties

CAS No.

2762-79-0

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

propan-2-yl 6-phenylhexanoate

InChI

InChI=1S/C15H22O2/c1-13(2)17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3

InChI Key

DBBRDERKRASOMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-phenylhexanoate typically involves the esterification reaction between 6-phenylhexanoic acid and propan-2-ol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or solid acid catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-phenylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-phenylhexanoic acid and propan-2-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products

    Hydrolysis: 6-phenylhexanoic acid and propan-2-ol.

    Reduction: 6-phenylhexanol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

Propan-2-yl 6-phenylhexanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of propan-2-yl 6-phenylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 6-phenylhexanoic acid and propan-2-ol. The released acid can interact with various molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Phenyl vs. Cyclohexyl Substituents

Prop-2-en-1-yl 6-cyclohexylhexanoate () shares a similar hexanoate backbone but replaces the phenyl group with a cyclohexyl moiety. For example, cyclohexyl derivatives are often used in lubricants due to their stability under thermal stress, whereas phenyl-containing esters may prioritize UV resistance .

Paraben Esters: Chain Length and Functional Groups

Propyl 4-hydroxybenzoate (Propyl Paraben) () is a shorter-chain ester with a phenolic hydroxyl group. Unlike Propan-2-yl 6-phenylhexanoate, parabens exhibit antimicrobial properties and are widely used as preservatives. The shorter chain and polar hydroxyl group enhance water solubility but reduce lipid compatibility, highlighting how chain length and substituent polarity dictate application niches .

Degradation Intermediates

(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid () is a BPA degradation product featuring a propan-2-yl group conjugated to a dienoic acid. This compound’s instability under oxidative conditions contrasts with the likely greater hydrolytic stability of this compound, which lacks reactive double bonds. Such differences underscore how structural nuances impact environmental persistence and degradation pathways .

Phosphonamidoate Derivatives

Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate () replaces the ester group with a phosphonamidoate moiety. Phosphonamidoates are often bioactive, serving as enzyme inhibitors or nerve agents. This highlights the functional group’s critical role in reactivity: esters like this compound are generally less reactive than phosphonamidoates, making them safer for industrial applications .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Type Applications Stability Notes
This compound C₁₅H₂₂O₂ 234.33 Ester, Phenyl Aromatic Fragrances, Plasticizers (inferred) Stable to hydrolysis, UV-sensitive
Prop-2-en-1-yl 6-cyclohexylhexanoate () C₁₅H₂₄O₂ 236.35 Ester, Cyclohexyl Cycloaliphatic Lubricants, Solvents Thermally stable, flexible
Propyl 4-hydroxybenzoate () C₁₀H₁₂O₃ 180.20 Ester, Phenolic -OH Polar aromatic Preservatives, Cosmetics Hydrolytically stable in acidic pH
BPA Degradation Intermediate () C₁₅H₁₆O₅ 276.28 Dienoic acid, Propan-2-yl Oxidatively labile Environmental pollutant Degrades under ozonation

Research Findings

  • Stability: this compound’s phenyl group likely confers resistance to hydrolysis compared to aliphatic esters but may increase susceptibility to photodegradation .
  • Solubility : The compound is expected to be lipophilic (logP ~4–5), similar to cyclohexyl analogs, limiting water solubility but enhancing compatibility with polymers .

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